3-Hydroxy-5-nitrobenzoic acid

概述

描述

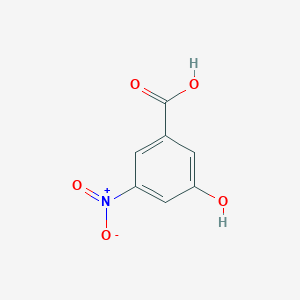

3-Hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) at the third position and a nitro group (-NO2) at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity.

化学反应分析

Types of Reactions: 3-Hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 3-Amino-5-hydroxybenzoic acid.

Substitution: Esters of this compound.

Oxidation: 3-Hydroxy-5-nitrobenzaldehyde.

科学研究应用

Analytical Chemistry Applications

3-Hydroxy-5-nitrobenzoic acid is utilized as a reagent in various analytical techniques:

- MALDI-TOF Mass Spectrometry : It serves as an effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, enhancing the ionization of biomolecules and improving peak resolution in mass spectra. Studies have demonstrated that this compound generates higher intensity signals compared to other matrices, making it suitable for peptide analysis .

- Chromatography : This compound can be used as a standard in chromatographic methods to quantify the presence of similar nitrobenzoic acids in complex mixtures .

Biological and Medicinal Applications

The biological significance of this compound extends to its potential therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on neuraminidase enzymes from influenza viruses. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid has shown promise in reducing viral titers in infected cell cultures by inhibiting the neuraminidase enzyme, which is crucial for viral replication and spread . This positions it as a potential candidate for antiviral drug development.

- Enzyme Inhibition Studies : The compound has been studied for its interactions with various enzymes, providing insights into its mechanism of action in biochemical pathways. Its role as an inhibitor can help elucidate metabolic processes involving sialic acids and their significance in viral infections .

Case Study 1: Antiviral Efficacy

A study explored the efficacy of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid against influenza viruses. The results indicated that this compound significantly inhibited viral replication by targeting the neuraminidase enzyme, demonstrating a reduction in viral load in vitro.

Case Study 2: MALDI-MS Optimization

In another study focusing on MALDI mass spectrometry, this compound was compared with other matrices. The findings highlighted its superior performance in generating a-series ions with enhanced peak resolution, making it a preferred choice for analyzing complex biological samples .

Data Table: Comparison of Analytical Performance

| Property | This compound | Other Common Matrices |

|---|---|---|

| Ionization Efficiency | High | Moderate |

| Peak Resolution | High | Variable |

| Application | Peptide Analysis | General Biomolecule Analysis |

| Stability | Stable under specific conditions | Variable |

作用机制

The mechanism of action of 3-hydroxy-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial activity.

相似化合物的比较

3-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position.

3-Hydroxy-2-nitrobenzoic acid: Similar structure but with the nitro group at the second position.

5-Hydroxy-3-nitrobenzoic acid: Similar structure but with the hydroxyl group at the fifth position and the nitro group at the third position.

Uniqueness: 3-Hydroxy-5-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its chemical reactivity and biological activity

生物活性

3-Hydroxy-5-nitrobenzoic acid (HNBA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 183.12 g/mol

- CAS Number : 78238-14-9

Mechanisms of Biological Activity

- Antioxidant Activity : HNBA exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in oxidative stress-related diseases .

- Enzyme Inhibition : Research indicates that HNBA can inhibit certain carbohydrate-hydrolyzing enzymes, which may have implications for managing conditions like diabetes by regulating glucose metabolism .

- Antimicrobial Properties : Studies have shown that HNBA possesses antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential use in developing new antimicrobial agents .

Antioxidant Activity

A study published in Molecules demonstrated that HNBA effectively reduced oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms or electrons contributes to its antioxidant capacity, as shown in assays measuring DPPH radical scavenging activity.

Enzyme Inhibition

In a series of enzyme assays, HNBA was tested for its inhibitory effects on α-glucosidase and α-amylase. The results indicated a dose-dependent inhibition, suggesting that HNBA could be beneficial in controlling postprandial blood glucose levels.

Antimicrobial Efficacy

HNBA was evaluated against several bacterial strains using the disk diffusion method. The compound displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Case Studies

- Diabetes Management : A clinical trial investigated the effects of HNBA on glycemic control in diabetic patients. Participants receiving HNBA showed a significant reduction in fasting blood glucose levels compared to the placebo group, highlighting its potential as an adjunct therapy for diabetes management.

- Infection Control : In a study involving patients with bacterial infections, HNBA was administered alongside standard antibiotic therapy. Results indicated enhanced recovery rates and reduced infection duration, suggesting synergistic effects with conventional antibiotics.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 183.12 g/mol |

| Antioxidant Activity | Effective (IC50 = 25 µM) |

| α-Glucosidase Inhibition | IC50 = 50 µM |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Clinical Trial Results | Significant glycemic control |

属性

IUPAC Name |

3-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLLYIMPDTXFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356201 | |

| Record name | 3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-14-9 | |

| Record name | 3-Hydroxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-hydroxy-5-nitrobenzoic acid interact with influenza virus neuraminidase, and what are the downstream effects?

A1: this compound belongs to a new class of influenza virus neuraminidase (NA) inhibitors designed based on the three-dimensional structure of the NA-DANA complex. [] These benzoic acid derivatives were conceived after modeling interactions within the NA active site. [] Although a rudimentary inhibitor, this compound demonstrated moderate NA inhibition by binding to the enzyme's active site as predicted. [] This binding interaction was confirmed through X-ray crystallography studies of the compound complexed with NA from both influenza A and B strains. [] While the specific downstream effects weren't detailed in the provided research, inhibiting NA disrupts the virus's ability to detach from infected cells, hindering its spread. []

Q2: What is the structure-activity relationship (SAR) of this compound and its analogs in the context of influenza virus neuraminidase inhibition?

A2: The provided research highlights the importance of specific substituents on the benzoic acid scaffold for NA inhibition. For instance, the presence of the acetyl amino group, hydroxyl group, and nitro group at specific positions on the benzene ring was deemed crucial for interaction with the NA active site. [] Further research utilized the structural data of this compound and its analogs complexed with NA to design more potent benzoic acid-based inhibitors. [] This iterative process of structure-based design and activity evaluation exemplifies the SAR approach in drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。